molecular formula C24H26BrO2P B023844 (5-Carboxypentyl)triphenylphosphonium bromide CAS No. 50889-29-7

(5-Carboxypentyl)triphenylphosphonium bromide

Cat. No. B023844
CAS RN: 50889-29-7
M. Wt: 457.3 g/mol
InChI Key: JUWYRPZTZSWLCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Phosphonium compounds are generally synthesized through quaternization reactions involving triphenylphosphine and appropriate alkyl halides or through the modification of phosphonic acids. A common method for preparing phosphonic acids, which are closely related to phosphonium ions, involves the dealkylation of dialkyl phosphonates under acidic conditions or using specific reagents like bromotrimethylsilane followed by methanolysis (Sevrain et al., 2017).

Molecular Structure Analysis

The molecular structure of phosphonium compounds typically features a phosphorus atom at the core, bonded to three phenyl groups and an alkyl chain with a functional group, such as a carboxyl group in the case of (5-Carboxypentyl)triphenylphosphonium bromide. The presence of the triphenylphosphonium moiety influences the compound's physical and chemical behavior, including its solubility, stability, and reactivity.

Chemical Reactions and Properties

Phosphonium compounds engage in a variety of chemical reactions, including those involving their ylide form, which is useful in Wittig reactions for the synthesis of alkenes. Their reactivity can also be tailored through the functionalization of the alkyl chain, as seen in the synthesis and transformations of 4-phosphorylated derivatives of 1,3-azoles, indicating the potential for diverse chemical transformations (Abdurakhmanova et al., 2018).

Scientific Research Applications

  • Polymer-bound Triphenylphosphonium for Bromination : Hassanein et al. (1989) developed insoluble polymer-bound triphenylphosphonium perbromide, demonstrating its efficiency in the bromination of organic compounds with excellent yields. This method also allows for the regeneration and reuse of the polymeric by-product (Hassanein, Akelah, Selim, & El Hamshary, 1989).

  • Synthesis of Ylide(4-carboxybutyl)triphenylphosphonium Bromide : Li Fang-shi (2008) synthesized ylide(4-carboxybutyl)triphenylphosphonium bromide from triphenylphosphine and 5-bromovaleric acid, showing its potential in stereo-selective drug synthesis (Li Fang-shi, 2008).

  • Synthesis of Various Phosphonium Compounds : Ivancsics and Zbiral (1975) found that cyanovinyl-triphenylphosphonium bromide reacts with phosphororganic compounds to produce various phosphonium compounds, such as allyl-triphenylphosphonium bromides and thioamides (Ivancsics & Zbiral, 1975).

  • Ionic Liquid Catalyst for Synthesis : Karami et al. (2019) developed a reusable green Brønsted-acidic ionic liquid catalyst, [TPPHSP]Br, for synthesizing 5-arylidene barbituric acids and pyrano[2,3-d]pyrimidine derivatives with good to excellent yields (Karami, Momeni, & Albadi, 2019).

  • Photoredox-Catalyzed Bromodifluoromethylation : Lin et al. (2016) demonstrated the selective formation of bromodifluoromethylated products under visible-light conditions using (Difluoromethyl)triphenylphosphonium bromide and CuBr2 (Lin, Ran, Xu, & Qing, 2016).

  • Radioactive Waste Treatment : Aldridge et al. (2007) found that TPPB effectively removes technetium from radioactive waste streams without significantly affecting the performance of radioactive waste repositories post-closure (Aldridge, Warwick, Evans, & Vines, 2007).

  • Mitochondrial Targeting for Disease Treatment : Biswas et al. (2012) developed a mitochondria-targeted dendrimer-based nanocarrier using surface conjugation of triphenylphosphonium, which showed promising results for imaging and selective delivery of bio-actives for diseases associated with mitochondrial dysfunction (Biswas, Dodwadkar, Piroyan, & Torchilin, 2012).

Safety And Hazards

This compound causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

5-carboxypentyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25O2P.BrH/c25-24(26)19-11-4-12-20-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23;/h1-3,5-10,13-18H,4,11-12,19-20H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWYRPZTZSWLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381364
Record name (5-Carboxypentyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Carboxypentyl)triphenylphosphonium bromide

CAS RN

50889-29-7
Record name Phosphonium, (5-carboxypentyl)triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50889-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Carboxypentyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An intimate mixture of 6-bromohexanoic acid (19.5 g) and triphenylphosphine (26.3 g) was heated at 150° for three hours in a closed flask. After the reaction was cooled, the crude product was dissolved in chloroform (200 mL) and the resulting solution was diluted just to the cloud point with ether. The mixture was stored at 0° C. for several hours, then the solids were collected by filtration, washed with ether and dried in vacuo to yield 41.3 g of (5-carboxypentyl)triphenylphosphonium bromide, mp 197°-198° C. Anal. Calculated for C24H26BrO2P: C, 63.03; H, 5.73; Br, 17.47. Found: C, 63.00; H, 5.76; Br, 17.54.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
26.3 g
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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